2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S 38093 is a small molecule that acts as an antagonist and inverse agonist of the histamine H3 receptor. It has been investigated for its potential therapeutic effects in treating cognitive deficits, particularly in Alzheimer’s disease. The compound is known for its ability to penetrate the brain and modulate neurotransmitter systems, which makes it a promising candidate for addressing neurodegenerative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S 38093 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of S 38093 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
S 38093 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: S 38093 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a tool compound to study histamine H3 receptor interactions and signaling pathways.
Biology: Investigated for its effects on neurogenesis and cognitive functions in animal models.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other cognitive disorders. .
Industry: Potential applications in the development of new drugs targeting cognitive deficits and neurodegenerative diseases
Mechanism of Action
S 38093 exerts its effects by antagonizing and acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. By blocking the H3 receptor, S 38093 enhances cholinergic signaling, which is crucial for cognitive functions. The compound also influences the septo-hippocampal circuitry, leading to increased neural activity and improved memory performance .
Comparison with Similar Compounds
Similar Compounds
Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer’s disease.
Memantine: An NMDA receptor antagonist used for moderate to severe Alzheimer’s disease.
S 47445: Another compound targeting cognitive deficits, acting on the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor
Uniqueness of S 38093
S 38093 is unique in its dual action as both an antagonist and inverse agonist of the histamine H3 receptor. This dual action allows it to modulate neurotransmitter release more effectively compared to other compounds that target only one aspect of receptor activity. Additionally, its ability to penetrate the brain and influence multiple neurotransmitter systems makes it a versatile candidate for treating cognitive deficits .
Properties
CAS No. |
178627-04-8 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C10H15NO4/c1-2-8-10(14)9(13)3-4-11(8)7-15-6-5-12/h3-4,12,14H,2,5-7H2,1H3 |
InChI Key |
CWIFOTYPMXTVNK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
Canonical SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
Synonyms |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-[(2-hydroxyethoxy)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.